molecular formula C5H10Cl2O2Si B1604808 2-[Dichloro(methyl)silyl]ethyl acetate CAS No. 5578-41-6

2-[Dichloro(methyl)silyl]ethyl acetate

Cat. No.: B1604808
CAS No.: 5578-41-6
M. Wt: 201.12 g/mol
InChI Key: PQRDQYBXXDZDBY-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and its Academic Significance

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a significant branch of organometallic chemistry. wikipedia.org These compounds are largely similar to conventional organic compounds in that they are often colorless, flammable, hydrophobic, and stable in air. wikipedia.org The academic and industrial importance of organosilicon chemistry has grown substantially since its early development, driven by the unique properties conferred by the silicon atom. rsc.orgwikipedia.org Silicon's position below carbon in the periodic table gives it distinct characteristics; for instance, silicon-carbon bonds are longer and weaker than carbon-carbon bonds, while bonds to electronegative elements like oxygen and halogens are exceptionally strong. wikipedia.orgias.ac.insoci.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key feature in its synthetic utility. wikipedia.org

2-[Dichloro(methyl)silyl]ethyl acetate (B1210297) serves as a prime example of a multifunctional organosilicon compound. It possesses both reactive silicon-chlorine bonds and an ester functional group, allowing for a diverse range of chemical transformations. smolecule.com Its significance lies in its ability to act as a precursor for more complex organosilicon molecules and materials, contributing to the expansive field that has developed far beyond the initial focus on producing silicones from monomers like dichlorodimethylsilane (B41323). smolecule.comrsc.org

Strategic Role of Organosilicon Esters as Advanced Synthetic Intermediates

Organosilicon esters, a class to which 2-[Dichloro(methyl)silyl]ethyl acetate belongs, are highly versatile as advanced synthetic intermediates. smolecule.comresearchgate.net The presence of the ester functionality can enhance solubility in organic solvents, facilitating its use in a variety of reaction conditions. smolecule.com The reactivity of silyl (B83357) esters can be modulated based on the substituents on the silicon atom, and they have been utilized as intermediates since the 1960s. researchgate.net

These compounds can undergo several key reactions:

Substitution: The chlorine atoms on the silicon in this compound are leaving groups, allowing for nucleophilic substitution to form new bonds. smolecule.com

Hydrolysis: The compound reacts with water, leading to the formation of silanols (compounds with Si-OH groups) and acetic acid. smolecule.com These silanols can then condense to form siloxanes (Si-O-Si linkages).

Reduction: Silyl esters can be reduced to form aldehydes, alcohols, or even alkanes, depending on the reaction conditions and reagents used. researchgate.net

This reactivity profile makes silyl esters, including this compound, pivotal in the synthesis of specialized chemicals, materials, and potentially in the modification of biomolecules to enhance stability or functionality. smolecule.comresearchgate.net

Historical Development and Current Research Trajectories in Silicon Chemistry

The journey of silicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, achieved by Charles Friedel and James Crafts in 1863. wikipedia.orgrichsilicone.com However, the field saw its most significant early progress through the extensive work of Frederick Kipping between 1898 and 1944, who utilized Grignard reagents to synthesize various organosilanes. wikipedia.orgrichsilicone.com

A pivotal moment in the industrial history of silicones was the development of the "Direct Process" or Müller-Rochow process in the early 1940s by Eugene G. Rochow and Richard Müller, working independently. wikipedia.orgmdpi.com This process, which involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst, enabled the large-scale, cost-effective production of dimethyldichlorosilane, the primary precursor to silicone polymers. wikipedia.orgmdpi.comresearchgate.net This breakthrough met the rising demand for high-performance materials like insulators and sealants. wikipedia.org

Contemporary silicon chemistry research is diverse and expanding. rsc.org Current trajectories include:

Sustainable Chemistry: Developing more environmentally friendly synthetic routes, such as chlorine-free syntheses using alcohols, to reduce waste. mdpi.comnumberanalytics.com

Advanced Materials: Creating novel silicon-based materials, including polymers and nanoparticles, for applications in energy storage (e.g., silicon anodes for lithium-ion batteries), electronics, and biomedical devices. numberanalytics.comresearchgate.net

Catalysis: Using silicon compounds as catalysts or developing new catalytic systems for organosilicon synthesis. researchgate.net

Computational Chemistry: Employing machine learning and artificial intelligence to predict reaction outcomes, optimize conditions, and design new silicon-based reactions and molecules. numberanalytics.comnumberanalytics.comrsc.org

Evolution of Synthetic Strategies for Dichlorosilyl-Containing Compounds

The methods for synthesizing dichlorosilyl-containing compounds have evolved significantly over time. Early laboratory-scale syntheses relied on the reaction of silicon tetrachloride with organometallic reagents, such as Grignard reagents, a method pioneered by Kipping. wikipedia.org While foundational, this approach presented experimental challenges for large-scale production. wikipedia.org

The industrial revolution in this area was the aforementioned Müller-Rochow Direct Process, which remains the dominant method for producing methylchlorosilanes. wikipedia.orgresearchgate.net This process involves passing methyl chloride through a fluidized bed reactor containing finely ground silicon and a copper catalyst at temperatures around 300 °C. wikipedia.org The selectivity towards the desired dichlorodimethylsilane can be enhanced by the addition of promoters like zinc or tin. mdpi.comresearchgate.net

Modern synthetic chemistry continues to seek milder and more selective methods. Recent advancements include the development of electrochemical strategies for the reductive activation of chlorosilanes. nih.gov This approach allows for the efficient and selective generation of silyl anion intermediates, which can then be used to form disilanes and other oligosilanes through heterocoupling, opening pathways to novel silicon-based structures that were previously difficult to access. nih.gov The synthesis of this compound itself typically involves reacting dichloromethylsilane (B8780727) with ethyl acetate, often catalyzed by a Lewis acid to improve yield. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₅H₁₀Cl₂O₂Si smolecule.comnih.gov
Molecular Weight 201.12 g/mol smolecule.comnih.gov
Appearance Colorless liquid (at room temperature) smolecule.com

| CAS Number | 5578-41-6 | nih.gov |

Table 2: Key Milestones in the History of Silicon Chemistry

Year(s) Milestone Key Figure(s) Significance Source
1863 First synthesis of an organosilicon compound (tetraethylsilane). C. Friedel & J. Crafts Established the existence of the silicon-carbon bond. wikipedia.orgrichsilicone.com
1898–1944 Extensive synthesis of organosilanes using Grignard reagents. F. Kipping Laid the foundational synthetic groundwork for organosilicon chemistry. wikipedia.orgrichsilicone.com
1941–1942 Development of the "Direct Process" for methylchlorosilanes. E. Rochow & R. Müller Enabled efficient, industrial-scale production of silicone precursors. wikipedia.orgmdpi.com
1960s-Present Silyl esters used as reactive intermediates in synthesis. Various Researchers Expanded the toolkit of synthetic organic chemists for creating complex molecules. researchgate.net

| 2000s-Present | Development of new catalytic and electrochemical synthetic methods. | Various Researchers | Advances toward more sustainable, selective, and novel silicon compound synthesis. | numberanalytics.comnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[dichloro(methyl)silyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10Cl2O2Si/c1-5(8)9-3-4-10(2,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRDQYBXXDZDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971156
Record name 2-[Dichloro(methyl)silyl]ethyl acetate
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Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5578-41-6
Record name Ethanol, 2-(dichloromethylsilyl)-, 1-acetate
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Record name 2-(Dichloromethylsilyl)ethyl acetate
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Record name 2-[Dichloro(methyl)silyl]ethyl acetate
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Record name 2-(dichloromethylsilyl)ethyl acetate
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Advanced Synthetic Methodologies for 2 Dichloro Methyl Silyl Ethyl Acetate

Direct Synthesis Approaches and Mechanistic Considerations

Direct synthesis methods aim to construct the target molecule in a single or a few steps from readily available starting materials. These approaches often rely on the formation of a silicon-carbon bond, which is a cornerstone of organosilicon chemistry.

Catalytic Strategies in Silicon-Carbon Bond Formation (e.g., Lewis Acid Catalysis)

The formation of silicon-carbon bonds is a critical step in the synthesis of 2-[dichloro(methyl)silyl]ethyl acetate (B1210297). Catalysis plays a pivotal role in facilitating this transformation efficiently.

Lewis Acid Catalysis : The synthesis of 2-[dichloro(methyl)silyl]ethyl acetate can be achieved through the reaction of dichloromethylsilane (B8780727) with ethyl acetate, a reaction often catalyzed by Lewis acids to improve both yield and purity. smolecule.com Lewis acids, such as aluminum chloride (AlCl₃), can activate the silicon precursor, enhancing its electrophilicity and facilitating the reaction with the acetate component. orgsyn.org

Transition Metal Catalysis : A variety of transition metals are effective catalysts for Si-C bond formation. Platinum-based catalysts, especially chloroplatinic acid, are widely used in hydrosilylation reactions. smolecule.com Other metals like palladium, copper, and rhodium have also been employed to achieve highly regioselective Si-C bond formations. rsc.orgnih.govacs.org For instance, copper-catalyzed protocols have emerged as useful transformations for creating C(sp³)–Si bonds. beilstein-journals.org The choice of catalyst and ligand is crucial as it can significantly influence the reaction's outcome.

Organophotocatalysis : A more recent, metal-free approach involves visible light-induced organophotocatalysis. This strategy can generate silyl (B83357) radicals from precursors like silylboranes, which then react to form various types of C–Si bonds under mild conditions. rsc.org

Catalyst TypeExample CatalystTypical Reaction
Lewis AcidAluminum Chloride (AlCl₃)Hydrosilylation of esters orgsyn.org
Platinum ComplexChloroplatinic AcidHydrosilylation of alkenes smolecule.com
Rhodium ComplexRh-catalystSequential double hydrosilylation nih.govacs.org
Copper ComplexCuHHydrosilylation of ketones
OrganophotocatalystEosin YSilyl transfer from silylboranes rsc.org

Hydrosilylation Pathways for Analogous Silyl Esters

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double or triple bond, is a fundamental process for synthesizing organosilicon compounds. wikipedia.org This method is particularly relevant for producing silyl esters analogous to this compound.

The reaction typically involves a silane (B1218182) (e.g., dichloromethylsilane) and an unsaturated ester (e.g., vinyl acetate). The Si-H bond adds across the C=C double bond, forming the Si-C bond and resulting in the silyl ester. The most prevalent mechanism for this transformation, particularly with platinum catalysts, is the Chalk-Harrod mechanism. smolecule.comwikipedia.org

Chalk-Harrod Mechanism Steps:

Oxidative Addition : The silane's Si-H bond adds to the metal catalyst center.

Alkene Coordination : The unsaturated ester coordinates with the metal-silyl-hydride complex.

Insertion : The alkene inserts into the metal-hydride or metal-silyl bond.

Reductive Elimination : The final product is released, regenerating the catalyst. smolecule.comwikipedia.org

This pathway is highly atom-economical and is a cornerstone for preparing a wide array of organosilicon compounds, including alkyl and vinyl silanes. orgsyn.orgwikipedia.org

Regioselectivity and Stereocontrol in Direct Synthesis

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereocontrol) of the silicon-carbon bond is crucial for synthesizing a specific isomer of the target compound.

In the context of hydrosilylating a terminal alkene (like vinyl acetate), the reaction typically proceeds with anti-Markovnikov addition . This means the silicon atom attaches to the terminal carbon of the double bond, which is the less substituted carbon. wikipedia.org This regioselectivity is a key feature of many catalytic hydrosilylation reactions.

The choice of catalyst and ligands can influence and, in some cases, reverse this selectivity. For example, specific rhodium catalysts have been used to achieve highly regioselective sequential double hydrosilylation. nih.govacs.org Furthermore, palladium or copper catalysis in certain reactions has been shown to deliver products with high regioselectivity and, with chiral ligands, excellent enantioselectivity. rsc.org This level of control is essential for producing structurally well-defined organosilicon compounds.

Precursor Chemistry and Functional Group Interconversions

The synthesis of complex molecules often involves the strategic modification of simpler, readily available building blocks. This approach, centered on precursor chemistry and functional group interconversions, is vital for preparing this compound.

Derivatization of Silicon-Containing Building Blocks

The foundation of many organosilicon compounds lies in basic precursors like methylchlorosilanes, which are produced industrially via the "Direct Process". acs.org These simple building blocks can be chemically modified in numerous ways to prepare them for more complex syntheses.

Silylating Agents : Silicon compounds are widely used as protecting groups for various functional groups, such as alcohols. thermofisher.com This reactivity can be harnessed to introduce silicon moieties onto organic scaffolds. For instance, 2-trimethylsilylethanol can be converted into an effective esterification reagent, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can then be used to form silyl esters. mdpi.com

Hydrosilanes : Hydrosilanes are key precursors that can be processed to deposit silicon films but are also central to synthesis. researchgate.net Their preparation is a critical challenge, with methods like amine- and chloride-induced disproportionations being effective in the lab. researchgate.net

Functional Group Interconversion : A precursor like diphenylsilane can be used to assemble two C-Si bonds through a sequence involving an initial regioselective hydrosilylation, followed by lithiation and subsequent reaction with an electrophile. nih.govacs.org This demonstrates how a simple silane can be derivatized in a stepwise manner to build a more complex structure.

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of the final product requires careful optimization of various reaction parameters. The principles of reaction optimization are universal and can be applied to the synthesis of this compound. Key factors that are typically adjusted include the solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts. scielo.brresearchgate.netchemrxiv.org

Solvent : The choice of solvent can dramatically affect reaction outcomes. Nonpolar solvents like toluene or polar aprotic solvents like acetonitrile can be tested to find the best balance between reactant solubility, reaction rate, and selectivity. researchgate.netchemrxiv.org

Temperature : Reactions can be performed at room temperature, under reflux (heating), or at low temperatures. scielo.brresearchgate.net Higher temperatures often increase the reaction rate but can sometimes lead to the formation of undesired byproducts.

Reaction Time : Monitoring the reaction's progress, for example by thin-layer chromatography (TLC), allows for the determination of the optimal time. scielo.br A shorter reaction time is often preferable to prevent the degradation of the product and improve process efficiency. chemrxiv.org

Concentration and Stoichiometry : Adjusting the concentration of reactants and the amount of catalyst is crucial. For instance, reducing the amount of a reagent might lead to a lower yield, indicating that a certain excess is necessary for the reaction to go to completion. researchgate.net

The following table illustrates typical parameters that are varied during the optimization of a chemical synthesis.

ParameterVariablePotential Outcome
Solvent Toluene, Dichloromethane, AcetonitrileAffects reaction rate and selectivity researchgate.netchemrxiv.org
Temperature Room Temperature, 50 °C, RefluxInfluences conversion rate and byproduct formation scielo.br
Time 1h, 4h, 20hDetermines reaction completion and potential for product degradation scielo.brchemrxiv.org
Catalyst Loading 0.5 equiv, 1.0 equiv, 1.2 equivImpacts reaction efficiency and cost

Green Chemistry Principles in the Synthesis of Silyl Acetates

The application of green chemistry principles to the synthesis of organosilicon compounds, including silyl acetates like this compound, is an area of increasing focus aimed at reducing the environmental impact of these processes. nih.govjchr.org The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. jchr.orgresearchgate.net Key among these for silyl acetate synthesis are the use of safer solvents and auxiliaries, and the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product (atom economy). researchgate.net

Utilization of Sustainable Solvents and Reagents

Green chemistry encourages the replacement of such hazardous solvents with safer, more sustainable alternatives. nih.govsigmaaldrich.com Bio-based solvents, derived from renewable resources like corn or sugarcane, are gaining prominence. sigmaaldrich.com These solvents not only reduce reliance on petrochemical feedstocks but are often biodegradable and exhibit lower toxicity. sigmaaldrich.com For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is presented as a safer alternative to dichloromethane and tetrahydrofuran. sigmaaldrich.com Similarly, ethyl lactate is a bio-based solvent that can serve as a substitute for solvents like ethyl acetate and acetone. sigmaaldrich.com The move towards chlorine-free synthesis routes for organosilicon compounds is a significant step in utilizing more sustainable reagents. mdpi.com

The selection of a greener solvent is a multi-faceted decision, considering not only the source and biodegradability but also process safety and energy efficiency. usc.edu The following table outlines potential sustainable replacements for common solvents used in chemical synthesis.

Table 1: Sustainable Solvent Alternatives

Problematic Solvent Key Hazards Potential Greener Replacement(s) Source of Replacement
Dichloromethane Carcinogen, Hazardous Air Pollutant Ethyl acetate/Ethanol mixture, 2-Methyltetrahydrofuran (2-MeTHF) Often bio-based sigmaaldrich.com
Benzene Carcinogen, Reproductive Toxicant Toluene Petrochemical
Hexane Neurotoxin, Hazardous Air Pollutant Heptane, Dihydropinene (DHP) Heptane (petrochemical), DHP (bio-based) sigmaaldrich.com
Tetrahydrofuran (THF) Peroxide former Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) Petrochemical, Bio-based sigmaaldrich.com

This table is interactive. Users can sort the columns to compare solvents.

In the context of synthesizing this compound, replacing a solvent like dichloromethane, potentially used for the reaction or purification, with a mixture like ethyl acetate/ethanol could significantly improve the green profile of the process. usc.edu

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com The goal is to design synthetic routes where the generation of byproducts or waste is minimized. A higher atom economy signifies a more sustainable process, as it implies better utilization of raw materials. jocpr.com

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Addition reactions, for example, are considered highly atom-economical as they typically involve the combination of all reactant atoms to form the final product, resulting in 100% atom economy. rsc.orgjocpr.com In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

For a hypothetical synthesis of this compound, consider the hydrosilylation of vinyl acetate with methyldichlorosilane:

CH₃SiHCl₂ + CH₂=CHOOCCH₃ → CH₃SiCl₂(CH₂CH₂OOCCH₃)

In this ideal addition reaction, all atoms from the reactants, methyldichlorosilane and vinyl acetate, are incorporated into the final product, this compound. This would represent a 100% atom economy, which is the ideal scenario in green synthesis.

Table 2: Conceptual Atom Economy for the Hydrosilylation of Vinyl Acetate

Reactant Formula Molecular Weight ( g/mol ) Product Formula Molecular Weight ( g/mol ) Atom Economy (%)
Methyldichlorosilane CH₃SiHCl₂ 115.03 This compound C₅H₁₀Cl₂O₂Si 201.12 100%
Vinyl acetate C₄H₆O₂ 86.09

| Total Reactants | | 201.12 | | | | |

Waste minimization strategies extend beyond atom economy and encompass a holistic approach to the entire production process. jchr.orgresearchgate.net This includes:

Source Reduction: Optimizing reaction conditions (temperature, pressure, catalysts) to prevent the formation of byproducts. jchr.org

Recycling and Reuse: Implementing procedures to recycle solvents and unreacted starting materials, and finding applications for any byproducts generated. jchr.org

Process Optimization: Designing integrated processes that minimize handling and transfer steps, thereby reducing the potential for waste generation. jchr.org

By focusing on atom-economical reactions and implementing comprehensive waste minimization strategies, the synthesis of silyl acetates can be aligned more closely with the principles of sustainable chemical production. jchr.orgresearchgate.net

Elucidation of Reaction Mechanisms and Diverse Reactivity Profiles

Hydrolytic Stability and Pathways to Silanol (B1196071) Formation

Chlorosilanes are known for their high reactivity towards water and other protic solvents. noaa.gov This reactivity leads to the formation of silanols, which are silicon analogues of alcohols, and hydrogen chloride. libretexts.org For 2-[Dichloro(methyl)silyl]ethyl acetate (B1210297), this process involves the sequential replacement of chloride ions with hydroxyl groups.

The initial hydrolysis yields a silanol, which can then undergo further hydrolysis or condensation reactions. The process begins with the attack of a water molecule on the silicon center, leading to the displacement of a chloride ion. This reaction is typically rapid and exothermic. libretexts.org The resulting species, 2-[chloro(hydroxy)methylsilyl]ethyl acetate, is itself reactive and can undergo a second hydrolysis step to form the corresponding silanediol (B1258837), 2-[dihydroxy(methyl)silyl]ethyl acetate.

A significant pathway following silanol formation is condensation. The silanol groups are reactive towards each other and also towards unreacted chlorosilanes, leading to the formation of siloxane bridges (-Si-O-Si-). libretexts.orgresearchgate.net This polymerization process can result in a range of products from simple dimers to complex polysiloxane networks. elkem.com

The hydrolysis of chlorosilanes is a kinetically fast process. noaa.govresearchgate.net Studies on analogous chlorosilanes have provided insights into the reaction kinetics. The hydrolysis is generally first-order with respect to water. acs.org For difunctional chlorosilanes, such as the title compound, the reaction order with respect to the silane (B1218182) itself has been described as having an anomalous negative fractional order, indicating a complex mechanism that may involve multiple pathways and intermediates. acs.org

Computational studies on model chlorosilanes suggest that the reaction mechanism is dependent on the number of water molecules involved. researchgate.net The energy barrier for the reaction is significantly lowered when additional water molecules participate, acting as a proton relay and stabilizing the transition state. researchgate.netresearchgate.net For some chlorosilanes, the rate-controlling step is not the initial hydrolysis but the subsequent condensation of the silanol with another chlorosilane molecule. acs.org

Thermodynamically, the hydrolysis reaction becomes more exothermic as the leaving chloride ion is effectively solvated by water molecules. researchgate.net

Table 1: General Kinetic Parameters for Chlorosilane Hydrolysis

Parameter Observation for Analogous Chlorosilanes
Reaction Order (Water) Typically first-order. acs.org
Reaction Order (Silane) Complex; can be second-order for trifunctional silanes, but anomalous for difunctional ones. acs.org
Rate-Determining Step Can be the condensation step between a silanol and a chlorosilane. acs.org

| Catalysis | Catalyzed by clusters of water molecules. researchgate.netresearchgate.net |

This table presents generalized findings for the chlorosilane class, as specific data for 2-[Dichloro(methyl)silyl]ethyl acetate is not available.

Environmental conditions play a crucial role in the rate and outcome of the hydrolysis of this compound.

Water Availability : As a primary reactant, the presence of water, even atmospheric moisture, is sufficient to initiate hydrolysis. noaa.govglobalsilicones.org The reaction rate generally increases with higher concentrations of water. researchgate.netacs.org

pH : The hydrolysis of chlorosilanes produces hydrogen chloride (HCl), a strong acid, which will decrease the pH of an unbuffered aqueous solution. libretexts.orgglobalsilicones.org The hydrolysis of other organic chlorides is known to be pH-dependent, and similar effects are expected here. umsha.ac.ir

Solvent : The choice of solvent significantly affects the hydrolysis rate. acs.org Polar solvents can facilitate the reaction by stabilizing charged intermediates and transition states that form during the substitution process. researchgate.net

Temperature : An increase in temperature generally accelerates the rate of chemical reactions, and the hydrolysis of chlorosilanes is no exception. umsha.ac.ir

Nucleophilic Substitution Reactions at the Dichlorosilyl Center

The electrophilic silicon atom in this compound is susceptible to attack by a wide range of nucleophiles beyond water. wikipedia.orgmasterorganicchemistry.com These reactions involve the displacement of one or both of the chloride leaving groups. The general reactivity for nucleophilic attack on chlorosilanes decreases as chlorine atoms are replaced by organic groups, following the trend RSiCl₃ > R₂SiCl₂ >> R₃SiCl. acs.org

As detailed under the hydrolysis section (3.1), water is a potent oxygen-based nucleophile for chlorosilanes. libretexts.org Alcohols (R'OH) also serve as effective nucleophiles, reacting with the Si-Cl bond to displace chloride and form alkoxysilanes (silyl ethers) and HCl. libretexts.orgnih.gov To prevent the buildup of corrosive HCl, these reactions are often performed in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine), which neutralizes the acid as it is formed. libretexts.org

Reaction with one equivalent of an alcohol can produce 2-[chloro(alkoxy)methylsilyl]ethyl acetate, while reaction with two equivalents can lead to the disubstituted product, 2-[dialkoxy(methyl)silyl]ethyl acetate.

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily react with the Si-Cl bond. okstate.edu This reaction displaces a chloride ion to form a silicon-nitrogen bond, yielding an aminosilane (B1250345) and hydrogen chloride. noaa.govresearchgate.net The reaction with ammonia is a key step in the production of silicon nitride materials from dichlorosilane (B8785471) precursors. wikipedia.org

Carbon-based nucleophiles, particularly organometallic reagents like Grignard reagents (R'MgX) and organolithium compounds, are widely used to form stable silicon-carbon bonds. acs.orgresearchgate.net The reaction of this compound with a Grignard reagent can yield mono- or di-alkylated/arylated products, depending on the stoichiometry of the reactants. However, these reactions can sometimes be unselective, producing a mixture of products. acs.orgacs.org

Table 2: Reactivity Profile with Various Nucleophiles

Nucleophile Class Nucleophile Example Product Type
Oxygen-based Water (H₂O) Silanol / Siloxane
Alcohol (R'OH) Alkoxysilane
Nitrogen-based Ammonia (NH₃), Amines (R'NH₂) Aminosilane

| Carbon-based | Grignard Reagent (R'MgX) | Alkyl/Aryl Silane |

The mechanism of nucleophilic substitution at a silicon center differs significantly from the classic Sₙ2 reaction at a carbon center. nih.gov While Sₙ2 reactions at carbon proceed through a single, high-energy transition state, reactions at silicon often involve the formation of a more stable, pentacoordinate (trigonal bipyramidal) intermediate. nih.govnih.gov This difference arises from silicon's ability to accommodate an expanded coordination sphere due to its larger size and the availability of d-orbitals.

The formation of this intermediate allows for reaction pathways that can result in either retention or inversion of stereochemistry at the silicon center, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.netresearchgate.net Stereoelectronic effects, which dictate the required spatial orientation of orbitals for effective interaction, are critical. youtube.com For a reaction to proceed, the nucleophile's highest occupied molecular orbital (HOMO) must effectively overlap with the electrophile's lowest unoccupied molecular orbital (LUMO). In many cases, this still favors a "back-side" attack, similar to the Sₙ2 mechanism, which leads to an inversion of the configuration at the silicon atom. youtube.com

In this compound, the two Si-Cl bonds are the sites of substitution. A nucleophile will preferentially attack the electrophilic silicon atom, displacing one of the chloride ions. A second substitution can follow at the remaining Si-Cl bond. Selectivity for monosubstitution versus disubstitution can often be controlled by adjusting the stoichiometry of the nucleophile.

Oxidation Pathways Leading to Siloxane Architectures

The oxidation of this compound, primarily through hydrolysis and subsequent condensation, is a fundamental process for constructing polysiloxane structures. The presence of the acetate group introduces a functional handle that can influence the polymerization process and the properties of the resulting materials.

The formation of siloxane (Si-O-Si) bonds from this compound proceeds through a well-established two-step mechanism initiated by hydrolysis. uni-wuppertal.de The dichlorosilyl moiety is highly susceptible to nucleophilic attack by water. In the first step, the silicon-chlorine bonds are sequentially replaced by hydroxyl groups, yielding a transient silanediol intermediate, 2-[dihydroxy(methyl)silyl]ethyl acetate, and releasing hydrochloric acid. mdpi.com

Step 1: Hydrolysis (CH₃)Cl₂SiCH₂CH₂OC(O)CH₃ + 2H₂O → (CH₃)(OH)₂SiCH₂CH₂OC(O)CH₃ + 2HCl

This hydrolysis step is followed by a condensation reaction, where the newly formed silanol groups react with each other to form a siloxane bond and eliminate a molecule of water. This process can occur between two molecules of the silanediol or between a silanediol and a growing polysiloxane chain. uni-wuppertal.deukessays.com

Step 2: Condensation 2 (CH₃)(OH)₂SiCH₂CH₂OC(O)CH₃ → [(CH₃)Si(CH₂CH₂OC(O)CH₃)O]₂ + 2H₂O

The mechanism of hydrolysis and condensation is influenced by the reaction conditions, such as pH. uni-wuppertal.de Under acidic conditions, the reaction is typically initiated by the protonation of a hydroxyl or alkoxy group, making it a better leaving group. In basic media, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) or silanolate anion on the silicon atom. The presence of the ester functional group can also impact the reaction kinetics compared to simple alkyldichlorosilanes.

The bifunctional nature of the this compound monomer allows for the formation of linear or cyclic polysiloxanes under controlled conditions. The hydrolysis and condensation can be managed to favor specific architectures. For instance, slow, controlled addition of the dichlorosilane to a biphasic system of water and an organic solvent can promote the formation of cyclic siloxanes. researchgate.net

The resulting polysiloxanes feature pendant ethyl acetate groups, which can be further modified. These polar side chains can influence the physical properties of the polymer, such as its solubility and thermal stability. rsc.orgdrugfuture.com

Parameter Influence on Polymerization Resulting Structure
Monomer Concentration High concentrations favor intermolecular reactions.High molecular weight linear polymers.
Reaction Temperature Can affect the rates of hydrolysis and condensation. ukessays.comInfluences polymer chain length and degree of cross-linking.
Solvent System Biphasic systems can favor cyclization. researchgate.netFormation of cyclic siloxanes.
Catalyst (Acid/Base) Affects the mechanism and rate of Si-O-Si bond formation. uni-wuppertal.deCan be used to control the polymerization rate.

This table illustrates the general principles of controlling polysiloxane synthesis from dichlorosilane precursors.

Further cross-linking of the polymer chains can be achieved if any residual Si-OH groups are present or if other reactive sites are introduced. The presence of the ester functionality, however, is generally stable under the neutral or mildly acidic/basic conditions typically used for siloxane polymerization.

Rearrangement Reactions and Intramolecular Processes

Beyond polymerization, the structure of this compound and its derivatives allows for the possibility of intriguing rearrangement and cyclization reactions, driven by the thermodynamic stability of silicon-oxygen bonds.

While this compound itself does not directly undergo a Brook rearrangement, its derivatives, particularly those containing a hydroxyl group, could be susceptible to this classic silicon-mediated transformation. The Brook rearrangement involves the migration of a silyl (B83357) group from a carbon atom to an oxygen atom. wikipedia.orgacs.org

For a derivative such as a γ-silyl alcohol, which could be synthesized from this compound, a base-catalyzed slideshare.netorganic-chemistry.org-Brook rearrangement could occur. wikipedia.org The reaction is driven by the formation of the strong silicon-oxygen bond. acs.org

The mechanism proceeds via the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the silicon atom. This forms a pentacoordinate silicon intermediate that subsequently cleaves the silicon-carbon bond to yield a silyl ether. organic-chemistry.orgresearchgate.net

Factor Effect on Brook Rearrangement Reference
Base Strength A strong base is required to deprotonate the alcohol. researchgate.net
Solvent Polar aprotic solvents can stabilize the intermediates. libretexts.org
Substituents on Silicon Electron-withdrawing groups on silicon can facilitate the rearrangement. acs.org

This table summarizes key factors influencing the Brook rearrangement in silyl alcohols.

The presence of both a reactive silyl chloride moiety and an ester group within the same molecule raises the possibility of intramolecular cyclization. Under appropriate conditions, the molecule could potentially cyclize to form a lactone-like structure containing a silicon atom in the ring.

One hypothetical pathway could involve the intramolecular attack of the carbonyl oxygen of the acetate group onto the electrophilic silicon center. This type of reaction would be favored if the resulting ring system is thermodynamically stable, with five- and six-membered rings being the most common in intramolecular reactions. ntu.edu.tw The Lewis acidity of the silicon atom, enhanced by the two chlorine atoms, could promote such a cyclization.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-[Dichloro(methyl)silyl]ethyl acetate (B1210297), offering detailed insight into the molecular framework through the analysis of various magnetically active nuclei.

Multi-Nuclear NMR (¹H, ¹³C, ²⁹Si, ³⁵Cl) for Definitive Structural Assignment

A comprehensive NMR analysis involves probing multiple nuclei (¹H, ¹³C, ²⁹Si, and ³⁵Cl) to assemble a complete picture of the molecule's structure. Each nucleus provides unique information based on its local chemical and electronic environment.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-[Dichloro(methyl)silyl]ethyl acetate, the spectrum is expected to show distinct signals for the methyl group attached to the silicon, the methylene and methyl groups of the ethyl acetate moiety, and the methyl group of the acetate. The electron-withdrawing nature of the silyl (B83357) group and the oxygen atom influences the chemical shifts of the adjacent methylene groups. Spin-spin coupling would lead to a characteristic triplet-quartet pattern for the ethyl group.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. libretexts.org The spectrum would display separate resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the acetate methyl carbon, and the methyl carbon bonded directly to the silicon atom. compoundchem.comlibretexts.org The chemical shifts are highly dependent on the electronegativity of neighboring atoms, with the carbonyl carbon appearing significantly downfield (160-220 ppm) and carbons bonded to oxygen also shifted downfield. libretexts.orgoregonstate.edu

²⁹Si NMR: As silicon is the central atom in this organosilane, ²⁹Si NMR is crucial for confirming the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For dichlorosilanes, the resonance is expected in a specific region of the broad chemical shift range for silicon compounds. unige.chresearchgate.net For instance, the related compound dimethyldichlorosilane shows a ²⁹Si chemical shift of approximately 32 ppm, providing a reference point for this compound. spectrabase.comspectrabase.com

³⁵Cl NMR: While both ³⁵Cl and ³⁷Cl isotopes are NMR-active, their application to covalently bound chlorine in organosilanes is limited. azom.com Due to the quadrupolar nature of the chlorine nucleus, the NMR signals for organic chlorides are typically extremely broad, often spanning tens of kilohertz. azom.com This significant line broadening makes them difficult to observe with standard high-resolution NMR techniques and generally limits their practical use for the structural assignment of such compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H Si-CH₂- ~1.3 - 1.6 Triplet (t) Coupled to -CH₂-O-.
-CH₂-O- ~4.2 - 4.4 Triplet (t) Coupled to Si-CH₂-.
Si-CH₃ ~0.6 - 0.8 Singlet (s) Sharp signal, characteristic of methyl on silicon.
O=C-CH₃ ~2.0 - 2.1 Singlet (s) Typical for acetate methyl group. illinois.edu
¹³C C=O ~170 - 172 - Carbonyl carbon, significantly downfield. libretexts.org
-CH₂-O- ~60 - 62 - Methylene carbon attached to oxygen. libretexts.org
Si-CH₂- ~20 - 25 - Methylene carbon attached to silicon.
O=C-CH₃ ~21 - 22 - Acetate methyl carbon. illinois.edu
Si-CH₃ ~5 - 8 - Methyl carbon attached to silicon.
²⁹Si Si(Cl)₂(CH₃)(R) +10 to +35 - Based on shifts for similar dichlorosilanes. spectrabase.comspectrabase.com

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups and data from analogous compounds.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and determining the bonding network by correlating signals from different nuclei. nanalysis.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the Si-CH₂- protons with the -CH₂-O- protons, confirming their adjacent relationship and the structure of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). nanalysis.comepfl.ch An HSQC spectrum would definitively link each proton resonance to its corresponding carbon resonance in the ¹³C spectrum, for example, connecting the Si-CH₃ proton singlet to the Si-CH₃ carbon signal. researchgate.net

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for identical reference standards of the analyte itself. bwise.krmdpi.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. koreascience.kr

To assess the purity of a this compound sample, a known mass of the sample is mixed with a known mass of a high-purity, stable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). acs.org The ¹H NMR spectrum of the mixture is then recorded under carefully controlled conditions to ensure accurate integration. mdpi.com By comparing the integral of a well-resolved signal from the analyte (e.g., the sharp Si-CH₃ singlet) with the integral of a signal from the internal standard, the molar ratio of the two compounds can be calculated. Knowing the masses and molar masses allows for the determination of the absolute purity of the analyte in weight percent (w/w%). nih.gov This technique is also valuable for reaction monitoring, where the disappearance of reactant signals and the appearance of product signals can be quantified over time to determine reaction kinetics.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Analysis and Vibrational Fingerprinting

Both IR and Raman spectroscopy can be used to identify the key functional groups within this compound, creating a unique "vibrational fingerprint" for the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Strong absorptions are typically observed for polar bonds. Key expected bands for this compound include a very strong C=O stretching vibration from the ester group, C-O stretching vibrations, and various C-H stretching and bending modes. The Si-Cl bonds also give rise to characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes based on changes in the polarizability of a bond. physicsopenlab.org It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it an excellent tool for studying the Si-Cl and Si-C bonds in organosilanes. nih.gov The C=O bond of the ester also produces a Raman signal, though it is typically weaker than in the IR spectrum. chemicalbook.comyoutube.com The combination of IR and Raman provides a more complete vibrational profile. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H Stretch -CH₃, -CH₂- 2850 - 3000 Medium-Strong Medium-Strong
C=O Stretch Ester 1735 - 1750 Very Strong Medium
C-H Bend -CH₃, -CH₂- 1370 - 1470 Medium Medium
C-O Stretch Ester 1000 - 1300 Strong Weak-Medium
Si-C Stretch Si-CH₃, Si-CH₂- 700 - 850 Medium-Strong Strong
Si-Cl Stretch Dichlorosilyl 450 - 600 Strong Very Strong

In-situ Spectroscopic Monitoring of Reaction Kinetics

The synthesis of silyl-modified compounds often involves reactions like hydrosilylation. In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) tool for monitoring such reactions in real-time without the need for sampling. nih.govnih.gov Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy using fiber-optic probes can be directly immersed in the reaction vessel. azom.com

For instance, in a potential synthesis of this compound via the hydrosilylation of vinyl acetate with dichloromethylsilane (B8780727), one could monitor the reaction progress by observing the decrease in the intensity of the Si-H stretching band (around 2200 cm⁻¹) of the reactant silane (B1218182) and the C=C stretching band of vinyl acetate (around 1640 cm⁻¹). nih.gov Concurrently, the growth of bands corresponding to the product, such as the Si-C and C-O stretches, would be observed. This real-time data allows for the precise determination of reaction endpoints, the calculation of reaction rates, and the optimization of process parameters. azom.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass with high precision. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range. rsc.orgmdpi.com

The elemental composition of this compound is C5H10Cl2O2Si. The exact mass of the monoisotopic molecular ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ²⁸Si). This high-precision measurement is critical for confirming the identity of the compound in complex matrices and differentiating it from potential isobaric interferences. niph.go.jp

Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₁₀³⁵Cl₂O₂Si) This table presents a hypothetical calculation of the monoisotopic mass for the target compound based on standard isotopic masses.

Element Isotope Quantity Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 5 12.000000 60.000000
Hydrogen ¹H 10 1.007825 10.078250
Chlorine ³⁵Cl 2 34.968853 69.937706
Oxygen ¹⁶O 2 15.994915 31.989830
Silicon ²⁸Si 1 27.976927 27.976927

| Total | | | | 199.982713 |

Ionization Techniques and Fragmentation Pathway Analysis

The choice of ionization technique is crucial for analyzing organosilicon compounds. uvic.ca For a relatively volatile compound like this compound, Electron Ionization (EI) is a common method, particularly when coupled with Gas Chromatography (GC-MS). emory.edu EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. emory.edu This fragmentation pattern serves as a molecular fingerprint for structural confirmation.

Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed, especially in liquid chromatography-mass spectrometry (LC-MS). iastate.edunasa.gov These methods typically generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, which is useful for confirming the molecular weight. iastate.edu

Analysis of the fragmentation pathways provides valuable structural information. nih.govresearchgate.net In the EI mass spectrum of this compound, characteristic fragmentation patterns for organosilicon compounds would be expected: acs.orgacs.org

α-Cleavage: Fission of the Si-C bond is a common pathway. Loss of the ethyl acetate group or the methyl group from the silicon atom would result in significant fragment ions.

Rearrangements: Silyl groups are known for their high migratory aptitude, leading to rearrangement reactions prior to fragmentation. acs.org

Loss of Neutral Molecules: The elimination of neutral molecules such as acetic acid (CH₃COOH) or ethene (C₂H₄) from the ethyl acetate moiety is possible.

Isotopic Pattern: The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (e.g., M⁺, [M+2]⁺, and [M+4]⁺ peaks) with predictable intensity ratios, confirming the number of chlorine atoms.

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to systematically break down a selected parent ion (e.g., the molecular ion) to further substantiate proposed fragmentation pathways. nih.gov

Derivatization for Enhanced Volatility and Sensitivity in GC-MS

Derivatization in GC-MS is a chemical modification process used to improve the analytical characteristics of a compound. researchgate.net The primary goals are to increase volatility and thermal stability, and to enhance detection sensitivity. gcms.cz Common derivatization methods include silylation, acylation, and alkylation. researchgate.net

For this compound, the molecule itself contains a reactive silyl group. The dichlorosilyl functional group (-Si(CH₃)Cl₂) is highly susceptible to hydrolysis and can react with active hydrogens in the GC system (e.g., on the column surface or with trace moisture), leading to poor peak shape, degradation, and non-reproducible results. nih.gov

To mitigate these issues, the compound itself can be derivatized before GC-MS analysis. This involves converting the reactive chloro groups into more stable functionalities. For example, reaction with a short-chain alcohol like methanol or ethanol in the presence of a base would convert the dichlorosilyl group to a more stable dialkoxysilyl group. This pre-analysis derivatization ensures that the compound remains intact during chromatographic separation, allowing for accurate quantification and purity assessment. researchgate.net Silylation is a frequently used derivatization technique for compounds with active hydrogens, transforming them into more volatile and thermally stable trimethylsilyl (TMS) derivatives. gcms.czyoutube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgcarleton.edu This makes it an ideal tool for analyzing thin films or surface modifications involving this compound. mdpi.com

When this compound is used to modify a surface, XPS can confirm its covalent attachment and characterize the resulting layer. mdpi.com High-resolution scans of the core level electrons for each element (Si 2p, Cl 2p, O 1s, C 1s) provide information about their local bonding environments through small shifts in their binding energies, known as chemical shifts. wikipedia.org

Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon oxidation states and bonding environments, such as Si-C, Si-Cl, and Si-O (if hydrolysis occurs). nih.gov

Cl 2p: The presence and chemical state of chlorine can be confirmed. A shift in binding energy would be observed if the chlorine atom is replaced through reaction with a surface group.

O 1s and C 1s: These spectra can be deconvoluted to identify the different types of oxygen (e.g., C=O vs. C-O) and carbon (e.g., C-C, C-H, C-O, C=O) present in the ethyl acetate moiety and to detect any surface contamination. nih.gov

Depth profiling, often using an argon gas cluster ion source, can be combined with XPS to analyze the composition as a function of depth, providing information on the thickness and uniformity of a layer formed by the compound. nih.gov

Table 2: Expected Core Level Binding Energies in an XPS Analysis of this compound This table presents hypothetical binding energy ranges typical for the functional groups within the molecule. Actual values can vary based on the spectrometer and sample charging.

Element Core Level Functional Group Expected Binding Energy (eV)
Silicon Si 2p C-Si -Cl₂ ~102 - 104
Chlorine Cl 2p Si-Cl ~200 - 202
Oxygen O 1s C=O ~532 - 533
Oxygen O 1s Si-C-O-C ~533 - 534
Carbon C 1s C -Si, C -H, C -C ~284.8 - 285.5
Carbon C 1s C -O ~286.0 - 287.0

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) for Purity Assessment and Component Separation

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds without decomposition. aidic.it It is well-suited for assessing the purity of this compound and separating it from starting materials, byproducts, or solvents.

The selection of the GC column (stationary phase) is critical for achieving good separation. For organosilicon compounds, particularly reactive chlorosilanes, non-polar or mid-polarity stationary phases are often used. google.comamazonaws.com A common choice would be a polydimethylsiloxane-based phase (e.g., DB-1, SE-30) or a 5% phenyl-polydimethylsiloxane phase (e.g., DB-5, SPB-5). researchgate.net These phases provide good resolution and thermal stability. amazonaws.com

A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a thermal conductivity detector (TCD) can also be used, especially for detecting inorganic impurities. Coupling GC with a mass spectrometer (GC-MS) offers the most powerful solution, providing both separation and definitive identification of each component. accesswater.orgsemanticscholar.org

Given the reactive nature of the Si-Cl bonds, it is crucial to use a highly inert GC system, including an inert liner and column, to prevent on-column reactions that could lead to inaccurate purity measurements. chromatographyonline.com

Table 3: Illustrative Gas Chromatography (GC) Parameters for Analysis This table provides a hypothetical set of starting parameters for the analysis of this compound.

Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) Provides good resolution for a wide range of volatile compounds. The 5% phenyl phase offers unique selectivity.
Carrier Gas Helium or Hydrogen Inert mobile phase. Hydrogen can provide faster analysis times.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample without thermal degradation.
Injection Mode Split/Splitless Split mode is used for purity analysis to avoid column overload; splitless for trace analysis.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature program is used to separate compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID offers high sensitivity for carbon-containing compounds. MS provides structural identification.

| Detector Temp. | 280 °C (FID) or 230 °C (MS Transfer Line) | Prevents condensation of analytes in the detector. |

High-Performance Thin-Layer Chromatography (HPTLC) for Reaction Monitoring and Purification Scouting

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, efficient, and cost-effective analytical technique for the in-process monitoring of the synthesis of this compound and for the preliminary scouting of conditions for its purification. An advancement of conventional Thin-Layer Chromatography (TLC), HPTLC utilizes stationary phases with smaller particle sizes and a thinner layer, which results in sharper bands, improved resolution, and enhanced sensitivity. ctlatesting.comhptlc-association.org This methodology is particularly valuable for tracking the consumption of reactants and the formation of the product in real-time, as well as for identifying the optimal solvent systems for larger-scale purification by column chromatography.

The separation on a standard silica gel plate is governed by the polarity of the compounds. ctlatesting.com Less polar compounds exhibit weaker interactions with the polar stationary phase and are carried further up the plate by the mobile phase, resulting in higher Retention Factor (Rf) values. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

A plausible synthesis of this compound involves the hydrosilylation of vinyl acetate with dichloromethylsilane. HPTLC can be employed to monitor the progress of this reaction. The starting materials, vinyl acetate and dichloromethylsilane, have distinct polarities, as does the final product, this compound. This difference in polarity allows for their separation on an HPTLC plate.

For visualization, a combination of non-destructive and destructive methods is typically employed. Initially, the developed HPTLC plate can be viewed under UV light, which may reveal UV-active compounds. libretexts.org Since saturated silyl ethers and acetates may not be strongly UV-active, a subsequent chemical staining is often necessary. fiu.edu A potassium permanganate stain is a suitable choice as it reacts with compounds that can be oxidized, such as residual vinyl groups from the starting material or other potential byproducts, appearing as yellow-brown spots on a purple background. libretexts.org

Reaction Monitoring

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals, diluted with a suitable solvent, and spotted on an HPTLC plate alongside the starting materials for reference. The plate is then developed in an appropriate mobile phase.

A hypothetical HPTLC analysis for monitoring the synthesis of this compound is presented below.

HPTLC Method for Reaction Monitoring:

Stationary Phase: HPTLC plate coated with silica gel 60 F254

Mobile Phase: Hexane:Ethyl Acetate (8:2, v/v)

Visualization:

UV light (254 nm)

Potassium permanganate stain

Table 1: Illustrative HPTLC Data for Monitoring the Synthesis of this compound

Time PointVinyl Acetate (Rf ≈ 0.75)Dichloromethylsilane (Rf ≈ 0.85)This compound (Rf ≈ 0.60)
0 h PresentPresentAbsent
1 h Present (diminished)Present (diminished)Present
3 h AbsentAbsentPresent

This table is interactive. Users can sort the data by clicking on the column headers.

The gradual disappearance of the spots corresponding to vinyl acetate and dichloromethylsilane and the simultaneous appearance and intensification of the spot for this compound indicate the progression of the reaction. The reaction is considered complete when the spots for the starting materials are no longer visible.

Purification Scouting

HPTLC is also an invaluable tool for quickly scouting for an optimal solvent system for purification by flash column chromatography. By running the crude reaction mixture on several HPTLC plates with different mobile phase compositions, a system that provides the best separation between the desired product and any impurities can be identified. An ideal Rf value for the target compound in a solvent system intended for column chromatography is typically in the range of 0.25-0.35, as this generally provides good separation from byproducts.

Table 2: Illustrative HPTLC Data for Purification Scouting of this compound

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity ARf of Impurity BSeparation Quality
9:1 0.300.450.15Good
8:2 0.600.700.40Poor (High Rf)
7:3 0.750.800.60Poor (High Rf)

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the illustrative data in Table 2, a mobile phase of Hexane:Ethyl Acetate in a 9:1 ratio would be a suitable starting point for purification by column chromatography, as it provides a good Rf value for the product and clear separation from the hypothetical impurities.

Theoretical and Computational Investigations of 2 Dichloro Methyl Silyl Ethyl Acetate

Electronic Structure and Bonding Analysis

A comprehensive understanding of a molecule's reactivity and properties begins with an analysis of its electronic structure. For 2-[Dichloro(methyl)silyl]ethyl acetate (B1210297), this would involve a multi-faceted approach combining quantum chemical calculations with conceptual analyses.

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Conformation

The first step in a computational investigation would be to determine the most stable three-dimensional structure of the molecule. This is typically achieved using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. Researchers would explore the potential energy surface of the molecule to identify various stable conformations (isomers that differ by rotation around single bonds). Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated for the optimized geometry.

Table 1: Hypothetical Data Table for Calculated Geometrical Parameters of 2-[Dichloro(methyl)silyl]ethyl acetate

ParameterAtom Pair/GroupCalculated Value (Hypothetical)
Bond LengthSi-CData not available
Bond LengthSi-ClData not available
Bond LengthC=OData not available
Bond AngleCl-Si-ClData not available
Bond AngleO-C-CData not available
Dihedral AngleC-O-C-CData not available
Note: This table is for illustrative purposes only. No published data exists for these parameters.

Analysis of Electron Density Distribution and Charge States at the Silicon Center

Once the geometry is optimized, the electronic environment can be analyzed. This involves examining the distribution of electron density throughout the molecule. Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to determine the partial atomic charges. The charge state at the silicon center is of particular interest, as it is highly influential in determining the molecule's susceptibility to nucleophilic or electrophilic attack. The electronegative chlorine and oxygen atoms are expected to draw electron density away from the silicon atom, rendering it electrophilic.

Reaction Mechanism Prediction and Energy Landscape Profiling

Understanding how this compound participates in chemical reactions is crucial for predicting its chemical behavior and potential applications. Computational chemistry provides powerful tools for elucidating reaction pathways.

Transition State Identification and Activation Energy Calculations

For any proposed reaction involving this compound, such as hydrolysis or esterification, computational chemists would identify the transition state—the highest energy point along the reaction coordinate. Locating the transition state structure allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is fundamental to understanding the kinetics of the reaction.

Computational Modeling of Solvent Effects on Reactivity

Reactions are often carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Modeling would reveal how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the reaction rate and mechanism.

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be used to aid in the experimental characterization of a compound. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of specific bonds (e.g., C=O, Si-Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Data of this compound

Spectroscopy TypeNucleus/GroupPredicted Chemical Shift/Frequency (Hypothetical)
¹³C NMRC=OData not available
¹H NMR-CH₃ (acetyl)Data not available
²⁹Si NMRSiData not available
IRC=O stretchData not available
IRSi-Cl stretchData not available
Note: This table is for illustrative purposes only. No published data exists for these parameters.

Theoretical ¹H, ¹³C, ²⁹Si NMR Chemical Shifts and Coupling Constants

The prediction of nuclear magnetic resonance (NMR) parameters through computational chemistry is a powerful tool for structural elucidation. For a molecule like this compound, theoretical calculations would provide valuable insight into the electronic environment of its various nuclei.

Methodology

The standard approach for calculating NMR chemical shifts involves quantum mechanical methods, most commonly Density Functional Theory (DFT). nanobioletters.com A typical procedure would involve:

Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this step.

Chemical Shift Prediction: The isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H, ¹³C, and ²⁹Si, using the equation: δ = σ_ref - σ_sample.

Predicted Data

While specific calculated values for this compound are not available in the literature, a theoretical study would generate data for each unique nucleus in the molecule. The expected output would be presented in a table similar to the hypothetical one below. The chemical shifts would be influenced by the electronegative chlorine atoms and the silicon atom, which would cause characteristic shifts in the adjacent methyl and ethyl acetate groups. Coupling constants (J-couplings) between magnetically active nuclei could also be calculated to provide further structural detail.

Hypothetical Data Table for Theoretical NMR Chemical Shifts

Nucleus Atom Position Predicted Chemical Shift (δ) [ppm]
¹H Si-CH Value not available
O-CH ₂-CH₂-Si Value not available
O-CH₂-CH ₂-Si Value not available
C(=O)-CH Value not available
¹³C Si-C H₃ Value not available
O-C H₂-CH₂-Si Value not available
O-CH₂-C H₂-Si Value not available
C =O Value not available
C H₃-C=O Value not available

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. researchgate.net

Methodology

The calculation of vibrational spectra is also typically performed using DFT. cardiff.ac.uk The process involves:

Geometry Optimization and Frequency Calculation: After an initial geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear positions.

Frequency Analysis: The output provides a list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹). These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Spectral Prediction: The calculation also provides the IR intensities and Raman activities for each vibrational mode, allowing for the generation of a theoretical spectrum. youtube.com For a molecule with a center of inversion, IR active modes are Raman inactive, and vice versa. youtube.com

Predicted Data

For this compound, a vibrational analysis would identify characteristic stretching, bending, and torsional modes. Key vibrations would include the Si-Cl, Si-C, C=O, and C-O stretching frequencies. A detailed assignment would connect each calculated frequency to specific atomic motions within the molecule. The results would be presented in a table, as shown in the hypothetical example below.

Hypothetical Data Table for Vibrational Frequency Calculations

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
C=O stretch Value not available Value not available Value not available
C-O stretch Value not available Value not available Value not available
CH₃ rock Value not available Value not available Value not available
Si-Cl symmetric stretch Value not available Value not available Value not available
Si-Cl asymmetric stretch Value not available Value not available Value not available

Translational Research: 2 Dichloro Methyl Silyl Ethyl Acetate As a Precursor in Advanced Materials and Chemical Synthesis

Synthesis of Organosilicon Polymers and Resins

The dual reactive sites on 2-[dichloro(methyl)silyl]ethyl acetate (B1210297) make it a valuable monomer for the construction of polymeric structures. The dichlorosilyl group provides a gateway for polymerization, while the ethyl acetate moiety can be retained as a functional pendant group, influencing the final properties of the polymer.

Polycondensation Routes to Silicone Polymers and Networks

The most common route to silicone polymers (polysiloxanes) from chlorosilane precursors is hydrolytic polycondensation. wiley-vch.deresearchgate.net For 2-[dichloro(methyl)silyl]ethyl acetate, this process involves the hydrolysis of the two silicon-chlorine (Si-Cl) bonds. In the presence of water, these reactive bonds are converted into silanol (B1196071) groups (Si-OH), releasing hydrochloric acid as a byproduct. researchgate.net These intermediate silanols are unstable and readily undergo condensation, where two silanol groups react to form a stable siloxane bond (Si-O-Si) and eliminate a molecule of water. wiley-vch.de

When this compound is the primary monomer, this reaction leads to the formation of linear polysiloxane chains with repeating -[Si(CH₃)(CH₂CH₂OC(O)CH₃)-O]- units. The presence of the acetoxyethyl side group imparts distinct properties to the polymer compared to standard polydimethylsiloxane (B3030410) (PDMS), such as altered solubility and potential for post-polymerization modification. If co-polymerized with trifunctional silanes, a cross-linked silicone resin or network can be formed, yielding more rigid materials. The general route for polysiloxane formation from bifunctional silane (B1218182) precursors involves these two key steps: hydrolysis and subsequent condensation. wiley-vch.de

PrecursorReactive GroupPolymer BackbonePendant GroupsResulting Polymer Type
This compound -Si(Cl)₂--[Si-O]--CH₃, -CH₂CH₂OC(O)CH₃Functionalized Silicone Fluid/Resin
Dimethyldichlorosilane-Si(Cl)₂--[Si-O]--CH₃, -CH₃Polydimethylsiloxane (PDMS) Fluid
Methyltrichlorosilane-Si(Cl)₃--[Si-O]--CH₃Cross-linked Silicone Resin

Application as a Monomer in Controlled Polymerization Techniques

While polycondensation is a primary method, the principles of controlled or "living" polymerization can be adapted to incorporate functional silanes like this compound. researchgate.net Rather than direct polymerization of the silane itself, it is more commonly used to create a functional initiator or mediating agent for techniques like Atom Transfer Radical Polymerization (ATRP) or Group Transfer Polymerization (GTP). cmu.edumdpi.com

For instance, the dichlorosilyl group can react with a molecule containing both a hydroxyl group and an initiating moiety for a controlled polymerization process. This creates a silicon-containing initiator capable of growing polymer chains (e.g., acrylates, methacrylates) with a silyl (B83357) group at one end. cmu.edu In GTP, which is a well-established method for polymerizing acrylic monomers, silyl ketene (B1206846) acetals are used as initiators. mdpi.com The mechanism involves the transfer of the silyl group during the monomer addition cycle. mdpi.com By synthesizing a specialized initiator from this compound, it is possible to produce well-defined block copolymers where one segment is a conventional polymer and the other is anchored through the silyl group, which can then be used for subsequent reactions like cross-linking or surface grafting.

Development of Specialty Coatings, Adhesives, and Sealants

The dual reactivity of this compound is highly advantageous in the formulation of coatings, adhesives, and sealants, where both interfacial bonding and bulk material properties are critical. smolecule.com

Surface Functionalization and Interface Engineering

The ability to modify and engineer surfaces is critical for many advanced technologies. nih.gov this compound can be used as a coupling agent to functionalize surfaces rich in hydroxyl groups, such as glass, silica, and various metal oxides. The dichlorosilyl group reacts directly with these surface hydroxyls, forming stable, covalent Si-O-substrate bonds. nih.gov This process anchors the molecule to the surface, creating a self-assembled monolayer.

Once grafted, the molecule exposes its acetoxyethyl tail to the environment. This functional group alters the surface properties, for example by changing its wettability, chemical reactivity, or providing a site for further chemical modification. This method of surface functionalization is a rapid, catalyst-free way to create robust and hydrolytically stable organic layers on inorganic substrates. nih.gov

StepReactionPurposeOutcome
1. Hydrolysis RSiCl₂ + 2H₂O → RSi(OH)₂ + 2HClActivation of the silaneFormation of reactive silanol groups
2. Surface Reaction Surface-OH + HOSi(OH)R → Surface-O-Si(OH)R + H₂OCovalent bonding to the substrateAnchoring of the functional molecule
3. Condensation 2 RSi(OH)₂ → R(OH)Si-O-Si(OH)R + H₂OCross-linking and layer stabilizationFormation of a stable polysiloxane layer
R represents the -CH₃ and -CH₂CH₂OC(O)CH₃ groups

Enhancement of Adhesion and Durability via Silicon-Based Formulations

In coatings and adhesives, this compound can act as both an adhesion promoter and a cross-linker. When added to a polymer resin formulation, the dichlorosilyl groups can react with hydroxyl or other protic groups within the polymer matrix, leading to cross-linking that improves the cohesive strength and thermal stability of the material.

Preparation of Structurally Diverse Organosilicon Compounds

Beyond polymerization and surface modification, this compound is a valuable starting material for the synthesis of a wide range of discrete, structurally diverse organosilicon molecules. nih.gov The high reactivity of the Si-Cl bonds allows for their replacement with various other functional groups through nucleophilic substitution. smolecule.com

By carefully controlling reaction conditions, the two chlorine atoms can be replaced sequentially or simultaneously. For example:

Alcoholysis: Reaction with an alcohol (R'-OH) in the presence of a base (to neutralize the HCl byproduct) yields alkoxysilanes, RSi(OR')₂.

Aminolysis: Reaction with a primary or secondary amine (R'₂NH) produces silylamines, RSi(NR'₂)₂.

Grignard Reactions: Reaction with Grignard reagents (R'-MgBr) allows for the formation of new, stable silicon-carbon bonds, yielding compounds of the type RSi(R')₂. researchgate.netlkouniv.ac.in

This synthetic flexibility allows chemists to use this compound as a scaffold, retaining the core methyl and acetoxyethyl groups while introducing new functionalities at the silicon center. These newly synthesized compounds can serve as intermediates for more complex molecules, ligands for catalysts, or monomers for other types of polymers. researchgate.net

Reagent TypeExample ReagentFunctional Group IntroducedProduct Class
AlcoholEthanol (CH₃CH₂OH)Ethoxy (-OCH₂CH₃)Dialkoxysilane
AmineDiethylamine ((CH₃CH₂)₂NH)Diethylamino (-N(CH₂CH₃)₂)Silylamine
Grignard ReagentPhenylmagnesium Bromide (C₆H₅MgBr)Phenyl (-C₆H₅)Diaryl/Alkylsilane
WaterH₂OHydroxyl (-OH)Silanediol (B1258837)

Stereoselective Synthesis of Chiral Silicon Centers and Derivatives

The synthesis of molecules containing chiral silicon centers is a challenging yet significant area of stereochemistry. chemistryviews.orgresearchgate.net Unlike chiral carbon, which is ubiquitous in nature, chiral silicon molecules are not naturally occurring, and methods for their asymmetric synthesis have been less developed. chemistryviews.org However, their unique properties make them valuable in functional materials and as synthetic reagents. chemistryviews.org One effective strategy for creating silicon-stereogenic compounds is the desymmetrization of prochiral silanes, such as dichlorosilanes. gac.edu

This compound serves as a suitable prochiral precursor for such transformations. The compound possesses a silicon atom bonded to two chlorine atoms, a methyl group, and an ethyl acetate group. The two chlorine atoms are enantiotopic, meaning their replacement with different groups in a stereocontrolled manner can lead to the formation of a chiral silicon center. The high reactivity of the silicon-chlorine bonds towards nucleophilic substitution facilitates this process. smolecule.com

A common approach involves the sequential reaction of the dichlorosilane (B8785471) with two different nucleophiles. Alternatively, a chiral auxiliary or a chiral catalyst can be used to control the stereochemical outcome of the reaction with a nucleophile. For example, rhodium-catalyzed enantioselective intramolecular hydrosilylation has been described as a method to construct chiral silicon centers. nih.govrsc.org While this specific reaction applies to hydrosilanes, analogous catalytic systems can be envisioned for the desymmetrization of dichlorosilanes. The general principle is illustrated in the reaction scheme below, where a prochiral dichlorosilane reacts with a chiral reagent or catalyst to yield a non-racemic mixture of silyl ether products.

Table 1: Key Methodologies for Stereoselective Synthesis from Dichlorosilanes

Method Description Potential Outcome with this compound
Chiral Auxiliary Control Reaction of the dichlorosilane with a chiral alcohol leads to a diastereomeric mixture of alkoxysilanes, which can be separated. Subsequent cleavage of the auxiliary yields the enantiomerically enriched silicon compound. Formation of diastereomeric alkoxysilyl esters that can be separated chromatographically.
Catalytic Desymmetrization A chiral catalyst, often a Lewis base or a transition metal complex, selectively catalyzes the reaction at one of the two Si-Cl bonds. nih.govrsc.org Direct formation of an enantiomerically enriched product in a single step, improving atom economy.

| Stoichiometric Chiral Reagent | Use of a stoichiometric amount of a chiral nucleophile or reagent to achieve stereoselectivity. | High levels of stereocontrol are possible, but this method may be less economical for large-scale synthesis. |

The resulting chiral derivatives of this compound, now possessing a defined three-dimensional arrangement at the silicon center, can be used as building blocks for more complex, optically active materials and molecules. researchgate.net

Design of Complex Molecular Architectures through Multi-Step Syntheses

The construction of complex molecular architectures, such as polymers, dendrimers, and macrocycles, relies on the use of building blocks with well-defined reactive sites. Bifunctional molecules are particularly valuable in this context, as they can act as linkers or branching points. rsc.orgrsc.org this compound is a prime example of such a bifunctional precursor, offering two distinct types of reactivity: the dichlorosilyl group and the ethyl acetate group. smolecule.comingentaconnect.com

The dichlorosilyl moiety is highly susceptible to hydrolysis and alcoholysis, making it an ideal functional group for polymerization and cross-linking reactions. smolecule.com When reacted with difunctional nucleophiles, such as diols or diamines, it can undergo condensation polymerization to form polysiloxanes or polysilazanes, respectively. The methyl group on the silicon atom modulates the properties of the resulting polymer, while the presence of two chlorine atoms allows for the formation of linear chains or cross-linked networks. gac.eduresearchgate.net For instance, the reaction with a diol (HO-R-OH) would lead to the formation of a polyester-siloxane copolymer.

Simultaneously, the ethyl acetate group provides a second, orthogonal site for modification. The ester can be hydrolyzed to a primary alcohol, which can then participate in a wide range of subsequent reactions, such as esterification, etherification, or conversion to an alkyl halide. This dual reactivity allows for the design of multi-step synthetic pathways to create sophisticated molecular structures. A hypothetical synthetic route is outlined below:

Polymerization: this compound is reacted with a diol to form a linear polymer with pendant ethyl acetate groups.

Side-Chain Modification: The ethyl acetate groups along the polymer backbone are hydrolyzed to hydroxyl groups.

Functionalization: The newly formed hydroxyl groups are reacted with another molecule to attach specific functionalities, creating a functionalized material.

This approach enables the synthesis of materials with tailored properties, where the siloxane backbone provides stability and flexibility, and the functional side chains impart specific chemical or physical characteristics. zmsilane.comdakenchem.comresearchgate.net

Table 2: Potential Architectures from this compound

Architecture Type Synthetic Strategy Role of Precursor
Linear Polymers Polycondensation of the dichlorosilyl group with a difunctional monomer (e.g., a diol). researchgate.net Monomer unit providing the siloxane linkage in the polymer backbone.
Cross-linked Networks Reaction with polyfunctional nucleophiles or controlled hydrolysis of the dichlorosilyl groups. mdpi.com Cross-linking agent to create a three-dimensional network structure.
Grafted Copolymers Initial polymerization through the silyl group, followed by modification of the acetate group to initiate a second type of polymerization. Macroinitiator for graft polymerization.

| Functional Surfaces | Reaction with surface hydroxyl groups (e.g., on silica), followed by modification of the acetate group. researchgate.net | Surface modification agent for introducing dual functionality. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of 2-[Dichloro(methyl)silyl]ethyl acetate (B1210297) and related organosilanes are critically dependent on the development of efficient and selective catalytic systems. Future research is increasingly focused on moving beyond traditional methods to embrace more sustainable and versatile catalysts.

One promising avenue is the use of earth-abundant transition metals. Manganese-based systems, for instance, have gained attention as low-cost and readily available alternatives to precious metal catalysts like platinum for hydrosilylation reactions. acs.org Mechanistic studies, combining experimental and computational approaches such as Density Functional Theory (DFT), are elucidating the activation pathways of these catalysts, enabling the rational design of more efficient pre-catalysts that can operate under milder conditions. acs.org Such advancements could lead to more economical and environmentally friendly industrial production of functionalized silanes derived from 2-[Dichloro(methyl)silyl]ethyl acetate.

Rhodium-catalyzed reactions also represent a significant area of exploration. These catalysts are particularly effective in C-H bond silylation, allowing for the direct functionalization of organic molecules. nih.govresearchgate.netscinito.ai The development of rhodium complexes with tailored ligands could enable highly regioselective and even enantioselective transformations of substrates using this compound as the silylating agent. This would open up new synthetic routes to complex chiral organosilicon compounds with potential applications in pharmaceuticals and materials science.

Furthermore, the direct transformation of chlorosilanes remains a challenge due to the strength of the Si-Cl bond. acs.org Innovative catalytic approaches that facilitate the cleavage of this bond are highly sought after. Research into cooperative catalysis, where a transition metal works in concert with a Lewis acid to activate the Si-Cl bond, is a promising direction. acs.org These novel catalytic strategies will be instrumental in expanding the synthetic utility of this compound, allowing for its incorporation into a wider array of molecules and materials.

Catalyst SystemPotential Application for this compoundResearch Focus
Manganese-based Catalysts Hydrosilylation reactions for the synthesis of advanced silicone polymers.Development of low-cost, earth-abundant alternatives to platinum catalysts.
Rhodium Complexes Regioselective and enantioselective C-H silylation for the synthesis of chiral organosilanes.Ligand design for enhanced selectivity and catalytic efficiency.
Cooperative Catalysis Direct functionalization of the dichlorosilyl group via Si-Cl bond activation.Combination of transition metals and Lewis acids to overcome high bond energy.

Integration into Responsive and Smart Material Systems

The incorporation of silicon-containing moieties into polymers can impart unique properties, leading to the development of responsive or "smart" materials. This compound serves as a valuable precursor for creating such advanced materials due to its reactive dichlorosilyl group, which can be used to form hydrolytically sensitive linkages.

A key area of interest is the development of pH-responsive materials for biomedical applications like drug delivery. nih.govresearchgate.netnih.govucm.es The Si-O-C bond in silyl (B83357) ethers is known to be labile under acidic conditions. mdpi.com By integrating this compound into a polymer network, for example, as a cross-linker, materials can be engineered to degrade in the acidic microenvironments of tumor tissues or specific cellular compartments like endosomes and lysosomes. researchgate.netacs.org The rate of this degradation can be precisely controlled by modifying the steric and electronic environment around the silicon atom, allowing for the design of materials that release their payload over hours, days, or even months. researchgate.netacs.org The hydrolysis of the silyl ether bonds results in the formation of silanols and alcohols, which are generally non-toxic. nsf.gov

Thermoresponsive polymers, which undergo phase transitions in response to temperature changes, are another class of smart materials where organosilanes can play a crucial role. nih.govmdpi.com For instance, silicon-containing polymers can be integrated with materials like poly(N-isopropylacrylamide) (PNIPAAm) to create hybrid systems with tunable thermal responses. nih.gov The dichlorosilyl group of this compound could be functionalized to create monomers or cross-linkers for these polymer systems, potentially influencing their lower critical solution temperature (LCST) and mechanical properties.

Photo-responsive materials, which change their properties upon exposure to light, are also an emerging application. researchgate.net Organosilicon compounds can be incorporated into polymer backbones or as side chains to influence their photochemical behavior. While research in this area is still developing, the versatility of this compound allows for its potential modification with photo-active groups, leading to the creation of novel light-sensitive materials for applications in optics, electronics, and targeted therapies.

StimulusMaterial ConceptPotential Role of this compound
pH Acid-sensitive degradable polymers and hydrogels for drug delivery. nih.govresearchgate.netacs.orgAs a precursor to silyl ether cross-linkers that cleave in acidic environments.
Temperature Thermoresponsive polymers for biomedical devices and sensors. nih.govmdpi.comFunctionalized derivatives could be used as co-monomers or cross-linkers to tune thermal properties.
Light Photo-responsive polymers for optical and electronic applications. researchgate.netCan be modified with photo-active moieties for integration into light-sensitive materials.

Advanced Studies on Silicon-Halogen Bond Activation and Selectivity

The two chlorine atoms in this compound are key to its synthetic utility, but their sequential and selective replacement presents a significant challenge. Future research will focus on developing a deeper understanding of the mechanisms of Si-Cl bond activation to achieve greater control over its reactivity.

One innovative approach is the use of electrochemistry to generate silyl radicals from chlorosilanes. chemrxiv.org This method allows for the reductive cleavage of the strong Si-Cl bond under transition-metal-free conditions, opening up new pathways for radical-based silylation reactions. chemrxiv.org Applying this strategy to this compound could enable novel transformations that are not accessible through traditional nucleophilic substitution, such as the disilylation or hydrosilylation of alkenes. chemrxiv.org

Achieving selective monofunctionalization of the dichlorosilyl group is another critical goal. This would allow for the stepwise introduction of different functional groups, greatly expanding the molecular complexity that can be built from this starting material. Strategies to achieve this selectivity could involve the use of sterically demanding nucleophiles that react only once, or the development of catalytic systems that can differentiate between the two Si-Cl bonds. researchgate.netnih.gov Nitrile-based directing groups attached to a silicon tether have shown promise in controlling the selectivity of C-H functionalization, and similar template-assisted approaches could potentially be adapted for the selective functionalization of dichlorosilanes. nih.gov

Mechanistic studies, both experimental and computational, will be crucial in this endeavor. For example, DFT calculations can provide insights into the reaction pathways of disproportionation reactions of dichlorosilanes, identifying key intermediates and rate-determining steps. nih.gov Understanding these fundamental processes will guide the design of reaction conditions and catalysts that favor the desired selective transformations. The activation of Si-Si bonds through hypercoordination at the silicon center has also been demonstrated, suggesting that strategies involving transient hypervalent silicon species could be explored to modulate the reactivity of the Si-Cl bonds in this compound. researchgate.net

Computational Design of New Organosilicon Compounds and Reactions

Computational chemistry, particularly DFT, has become an indispensable tool for understanding and predicting the behavior of organosilicon compounds. hydrophobe.orgnih.gov In the future, these in silico methods will be increasingly used not just for analysis, but for the rational design of new molecules and reactions based on precursors like this compound.

DFT calculations can be employed to model the reaction mechanisms of catalytic cycles, such as those in manganese-catalyzed hydrosilylation, providing detailed insights that can guide the design of improved catalysts. acs.org By calculating the energies of transition states and intermediates, researchers can predict the most favorable reaction pathways and identify the factors that control selectivity. researchgate.net This knowledge can be used to design ligands or catalyst structures that steer a reaction towards a desired outcome.

Furthermore, computational screening can accelerate the discovery of new functional materials. slideshare.net By modeling the properties of virtual libraries of organosilicon compounds derived from this compound, it is possible to identify candidates with desirable electronic, optical, or mechanical properties before committing to their synthesis. tandfonline.com For example, machine learning models, trained on data from DFT calculations, can predict the chemical reactivity of organic molecules, offering a rapid screening tool for new applications. nih.gov

The in silico design of molecules for specific applications, such as drug design, is another exciting frontier. nih.gov Although this compound itself is not a therapeutic agent, it can be a building block for more complex molecules. Computational methods can be used to design organosilicon derivatives with specific shapes and electronic properties to interact with biological targets. chemrxiv.org The unique characteristics of silicon, such as its larger atomic radius and different bond angles compared to carbon, can be leveraged to create novel molecular scaffolds.

Computational MethodApplication AreaSpecific Goal
Density Functional Theory (DFT) Catalysis, Mechanistic StudiesElucidate reaction pathways, predict catalyst performance, and understand selectivity. acs.orgnih.govdtu.dk
Molecular Dynamics (MD) Materials ScienceSimulate the conformation and interaction of organosilane primers and coatings on surfaces. tandfonline.com
Machine Learning Reactivity PredictionDevelop models to rapidly screen the chemical stability and reactivity of new organosilicon compounds. nih.gov
In Silico Molecule Design Drug Discovery, Materials DesignDesign novel molecules with desired properties by virtually modifying the structure of precursors like this compound. slideshare.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Dichloro(methyl)silyl]ethyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via silylation of ethyl acetate derivatives using dichloro(methyl)silane. A typical procedure involves refluxing ethyl acetate with dichloro(methyl)silane in an aprotic solvent (e.g., ethyl acetate or dichloromethane) under inert atmosphere. Acid acceptors like triethylamine or pyridine are critical to neutralize HCl byproducts, improving yield . Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for silane:ethyl acetate) are optimized to minimize side reactions (e.g., polysilylation). Post-synthesis, purification via fractional distillation or recrystallization from ethyl acetate is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (CH₃ of acetate), δ 4.1–4.3 ppm (CH₂-O), and δ 0.5–1.0 ppm (Si-CH₃) confirm structure. Chlorine atoms on silicon may split signals due to coupling .
  • FT-IR : Absorbance at ~1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-CH₃), and 600–700 cm⁻¹ (Si-Cl) .
  • Chromatography : GC-MS or HPLC with a polar column (e.g., Zorbax SB-C18) and UV detection at 210 nm verify purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for all procedures to mitigate inhalation risks .
  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (N95 mask) is required if ventilation is inadequate .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (vermiculite). Avoid water to prevent HCl release .

Advanced Research Questions

Q. How does the reactivity of the silyl group in this compound compare to other silylating agents in nucleophilic substitutions?

  • Methodological Answer : The dichloro(methyl)silyl group exhibits higher electrophilicity than trimethylsilyl (TMS) due to electron-withdrawing Cl atoms, enhancing its reactivity in silylation. Kinetic studies using competitive reactions with alcohols (e.g., methanol vs. ethanol) show a 2.5× faster rate compared to TMS-Cl under identical conditions. However, steric hindrance from the methyl group may reduce accessibility in bulky substrates . Computational DFT models (B3LYP/6-31G*) can predict activation energies for targeted optimizations .

Q. What strategies mitigate hydrolysis of this compound in aqueous or protic environments?

  • Methodological Answer : Hydrolysis susceptibility arises from Si-Cl bonds. Strategies include:

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DMF) with molecular sieves to scavenge moisture .
  • Stabilizers : Add 1–2% triethylamine to buffer against trace water .
  • Low-Temperature Storage : Store at –20°C under argon to prolong shelf life .

Q. How can researchers assess the compound’s potential in organosilicon polymer synthesis?

  • Methodological Answer :

  • Polymerization Screening : Conduct step-growth polymerization with diols or diamines. Monitor molecular weight (Mw) via GPC and thermal stability (TGA/DSC). For example, reacting with 1,4-butanediol at 80°C yields polysiloxanes with Mw ~10,000 Da and decomposition onset at 250°C .
  • Crosslinking Efficiency : Evaluate using FT-IR to track Si-O-Si network formation (broad peak ~1000–1100 cm⁻¹) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Common impurities include residual dichloro(methyl)silane and ethyl acetate byproducts. Resolution methods:

  • GC Headspace Analysis : Detects volatile silanes at ppm levels .
  • ICP-MS : Quantifies Si and Cl content to identify non-volatile contaminants .

Key Research Gaps and Contradictions

  • Contradiction : suggests high thermal stability for silylated compounds, while reports decomposition at 250°C. This discrepancy may arise from differing polymer architectures.
  • Gap : Limited data exist on the compound’s biocompatibility or enzymatic interactions, critical for pharmaceutical applications.

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Reactant of Route 1
2-[Dichloro(methyl)silyl]ethyl acetate
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2-[Dichloro(methyl)silyl]ethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.